

4-(Pyrrolidin-1-ylmethyl)piperidine dihydrochloride physical properties

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Compound of Interest

Compound Name: 4-(Pyrrolidin-1-ylmethyl)piperidine dihydrochloride

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4-(Pyrrolidin-1-ylmethyl)piperidine Dihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physical properties of **4-(Pyrrolidin-1-ylmethyl)piperidine Dihydrochloride**. Due to the limited availability of specific experimental data for this compound, this document leverages data from structurally similar molecules and established principles of organic chemistry to offer a robust profile. It is intended to serve as a foundational resource for researchers and professionals in drug development and related scientific fields.

Chemical Identity and Structure

4-(Pyrrolidin-1-ylmethyl)piperidine dihydrochloride is the hydrochloride salt of the parent compound, 4-(pyrrolidin-1-ylmethyl)piperidine. The dihydrochloride form suggests that both basic nitrogen atoms—one in the piperidine ring and one in the pyrrolidine ring—are protonated.

- IUPAC Name: 4-(pyrrolidin-1-ylmethyl)piperidine;dihydrochloride
- Molecular Formula: $C_{10}H_{22}Cl_2N_2$

- Molecular Weight: 241.20 g/mol
- CAS Number: 683772-11-4 (for the free base)[\[1\]](#)[\[2\]](#)
- Chemical Structure:
 - Free Base: C1CCN(C1)CC2CCNCC2[\[1\]](#)
 - Dihydrochloride Salt: The structure consists of the protonated form of the free base with two chloride counter-ions.

Physical Properties

The physical properties of **4-(Pyrrolidin-1-ylmethyl)piperidine dihydrochloride** are presented below. It is important to note that where specific experimental data is unavailable, values are predicted based on the properties of analogous compounds, such as piperidine hydrochloride, and general chemical principles.

Property	Value	Notes
Appearance	White to off-white crystalline solid (Predicted)	Amine hydrochloride salts are typically crystalline solids.
Melting Point	>240 °C (Predicted)	Based on the melting point of piperidine hydrochloride (245-248 °C), a high melting point is expected due to the ionic character and strong crystal lattice energy of the salt.[3]
Boiling Point	Not applicable (decomposes at high temperatures)	As an ionic salt, it is expected to decompose before boiling at atmospheric pressure.
Solubility	Water: Soluble (Predicted) Methanol, Ethanol: Soluble (Predicted) Non-polar organic solvents (e.g., hexane, toluene): Insoluble to sparingly soluble (Predicted)	The dihydrochloride salt form significantly increases polarity, leading to good solubility in polar protic solvents like water and lower alcohols.[4] The presence of a ten-carbon aliphatic structure may limit solubility in highly polar solvents and confer some solubility in less polar organic solvents for the free base.
pKa	pKa1 ~10-11 (Piperidine NH) pKa2 ~10-11 (Pyrrolidine N) (Predicted)	Based on the typical pKa values for secondary and tertiary aliphatic amines.

Spectroscopic Data (Predicted)

While specific spectra for **4-(Pyrrolidin-1-ylmethyl)piperidine dihydrochloride** are not publicly available, the expected spectroscopic characteristics can be inferred from the known spectral properties of piperidine and pyrrolidine moieties.

¹H NMR Spectroscopy:

- **Piperidine Ring Protons:** A complex series of multiplets is expected in the range of δ 1.5-3.5 ppm. Protons adjacent to the nitrogen atoms will be deshielded and appear further downfield.
- **Pyrrolidine Ring Protons:** Signals for these protons are also anticipated in the δ 1.5-3.5 ppm range, with those adjacent to the nitrogen being the most downfield.
- **Methylene Bridge Protons (-CH₂-):** The protons of the methylene group connecting the two rings are expected to appear as a doublet or multiplet, likely in the δ 2.5-3.0 ppm range.
- **N-H Protons:** Broad signals corresponding to the protonated amine groups (N⁺-H) would be expected, with chemical shifts that can be highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy:

- Carbon atoms adjacent to the nitrogen atoms will be the most downfield among the aliphatic signals, typically in the range of δ 40-60 ppm. Other aliphatic carbons will appear at higher fields.

Infrared (IR) Spectroscopy:

- **N-H Stretching:** A broad and strong absorption band is expected in the region of 2400-3000 cm⁻¹ due to the stretching vibrations of the N⁺-H bonds of the ammonium groups.
- **C-H Stretching:** Aliphatic C-H stretching vibrations will be observed in the 2800-3000 cm⁻¹ region.
- **N-H Bending:** Bending vibrations for the N⁺-H groups are expected around 1500-1600 cm⁻¹.

Mass Spectrometry:

- **Molecular Ion:** For the free base (after neutralization), the protonated molecular ion [M+H]⁺ would be observed at m/z 169.29.
- **Fragmentation:** Common fragmentation pathways would likely involve cleavage of the pyrrolidine or piperidine rings, or the loss of the pyrrolidinylmethyl side chain. High-resolution

mass spectrometry (HRMS) would be able to confirm the elemental composition.[5][6]

Experimental Protocols

The following are generalized protocols for the determination of key physical properties of **4-(Pyrrolidin-1-ylmethyl)piperidine dihydrochloride**.

Melting Point Determination (Capillary Method)

This method is a standard technique for determining the melting point of a crystalline solid.[3]

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar)
- Capillary tubes (sealed at one end)
- Mortar and pestle

Procedure:

- Ensure the sample is dry and finely powdered. If necessary, gently grind the crystalline sample in a mortar and pestle.
- Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.
- Place the capillary tube in the heating block of the melting point apparatus.
- Heat the block at a moderate rate to approximately 20 °C below the expected melting point.
- Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.
- Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

Equilibrium Solubility Determination (Shake-Flask Method)

This is the gold standard method for determining the thermodynamic solubility of a compound.
[\[7\]](#)

Materials:

- **4-(Pyrrolidin-1-ylmethyl)piperidine dihydrochloride**
- Selected solvents (e.g., water, ethanol, phosphate-buffered saline)
- Vials with screw caps
- Orbital shaker in a temperature-controlled environment
- Syringe filters (e.g., 0.22 μm)
- Analytical instrument for quantification (e.g., HPLC-UV)

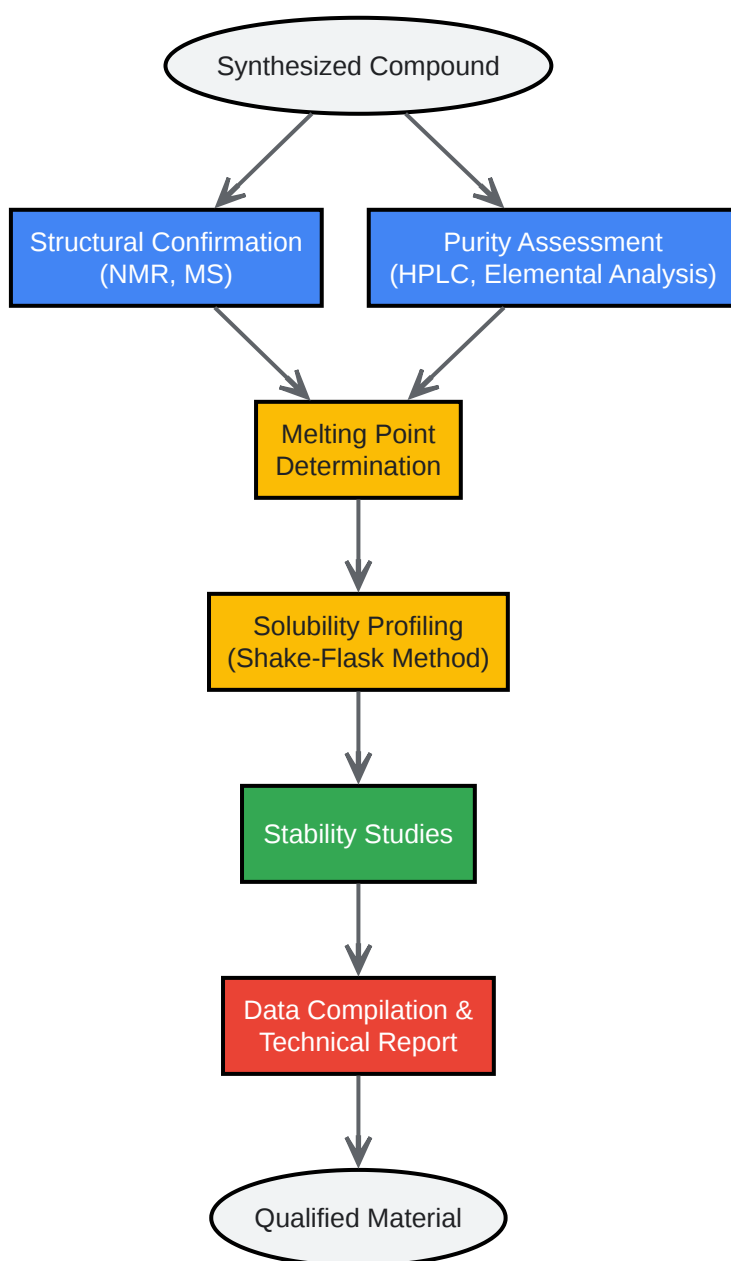
Procedure:

- Add an excess amount of the solid compound to a vial containing a known volume of the solvent.
- Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25 °C).
- Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
- Allow the vial to stand, or centrifuge it, to let the undissolved solid settle.
- Carefully withdraw a sample of the supernatant and immediately filter it through a syringe filter to remove any solid particles.
- Accurately dilute the filtrate with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

- Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.
- Calculate the solubility based on the measured concentration and the dilution factor.

Logical and Experimental Workflows

The following diagram illustrates a typical workflow for the characterization of a synthesized batch of **4-(Pyrrolidin-1-ylmethyl)piperidine dihydrochloride**.



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Workflow for Physicochemical Characterization.

Safety and Handling

As a dihydrochloride salt of a diamine, **4-(Pyrrolidin-1-ylmethyl)piperidine dihydrochloride** should be handled with appropriate safety precautions. While specific toxicity data is not available, it should be treated as a potentially hazardous chemical.

- Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
- Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.
- Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

4-(Pyrrolidin-1-ylmethyl)piperidine dihydrochloride is a diamine salt with physical properties largely dictated by its ionic character. It is predicted to be a high-melting, water-soluble crystalline solid. While specific experimental data is scarce, this guide provides a robust, predicted profile based on established chemical principles and data from analogous compounds, offering a valuable resource for its application in research and development. It is strongly recommended that experimental verification of these properties be conducted prior to use in critical applications.

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